4-(3,6-Dimethylheptan-2-YL)phenol
Description
Context of Phenolic Compounds in Organic Chemistry Research
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry. wisdomlib.org Substituted phenols, which have additional functional groups on the benzene (B151609) ring, are particularly significant. wisdomlib.orgoregonstate.edu They serve as essential building blocks and starting materials for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers like phenolic resins. oregonstate.edu The properties and reactivity of these molecules are heavily influenced by the nature and position of the substituents on the phenolic ring. oregonstate.edu Consequently, developing methods for the regiocontrolled synthesis of substituted phenols is a major focus of research, aiming to create new compounds with specific, tailored properties for diverse applications. oregonstate.eduacs.orgnih.gov
Overview of Alkylphenol Isomers and their Structural Diversity
Alkylphenols are a class of substituted phenols created through the alkylation of phenol (B47542). afirm-group.com Many commercially relevant alkylphenols, such as nonylphenol (NP) and octylphenol (B599344) (OP), are not single chemical entities but rather complex mixtures of numerous isomers. afirm-group.commerckmillipore.com These isomers share the same molecular formula and mass but differ in the structure of their alkyl chains, including the degree of branching and the point of attachment to the phenol ring. afirm-group.comnih.gov
For instance, technical grade nonylphenol is synthesized in a way that results in a mixture of over 150 different isomers. researchgate.net These mixtures predominantly consist of para-substituted isomers with highly branched nonyl groups, but also contain ortho-isomers and other related compounds. merckmillipore.com This structural diversity presents a significant analytical challenge, as the different isomers can exhibit varied physical, chemical, and biological properties. nih.govsigmaaldrich.com
Table 1: Examples of Alkylphenol Isomers
| Compound Name | Parent Compound | Note |
|---|---|---|
| 4-n-Octylphenol | Octylphenol | Straight-chain isomer. |
| 4-(1,1,3,3-Tetramethylbutyl)phenol | Octylphenol | A significant branched isomer, often called 4-tert-octylphenol. merckmillipore.com |
| 4-Nonylphenol | Nonylphenol | Refers to the complex mixture of isomers. sgsaxys.com |
| 4-(3,6-Dimethyl-3-heptyl)phenol | Nonylphenol | A prevalent isomer in technical NP mixtures. merckmillipore.comsigmaaldrich.com |
| 4-(3,6-Dimethylheptan-2-yl)phenol | Nonylphenol | A specific branched-chain isomer. nih.gov |
Significance of Isomer-Specific Research on this compound
Given the isomeric complexity of alkylphenol mixtures, research that differentiates between individual isomers is critical. nih.gov Different nonylphenol isomers exhibit distinct environmental behaviors and toxicological profiles. nih.gov Therefore, quantifying the entire mixture as a single entity can lead to an inaccurate assessment of its properties and risks. researchgate.netnih.gov
The compound this compound is one of the many specific isomers within the nonylphenol family. nih.gov Research into specific isomers is crucial for several reasons. Firstly, it allows for the elucidation of structure-activity relationships, revealing how variations in the alkyl chain's branching and attachment point affect the molecule's properties. nih.gov Secondly, the synthesis and isolation of pure isomers, such as the related compound 4-(3,6-dimethyl-3-heptyl)phenol, are necessary for creating accurate internal standards for analytical testing, which helps to avoid erroneous results when quantifying alkylphenols in environmental or product samples. merckmillipore.comsigmaaldrich.com Isomer-specific analysis, facilitated by advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC), is essential for accurately characterizing technical mixtures and their environmental fate. researchgate.nettandfonline.com
Current Gaps and Research Imperatives Pertaining to this compound
A significant research gap exists in the specific characterization of many individual alkylphenol isomers, including this compound. While its basic chemical properties are cataloged, detailed experimental data on its specific biological activity, environmental degradation pathways, and toxicological profile are scarce. Much of the existing research focuses on the technical mixture as a whole or on a few of the most commercially abundant isomers. nih.govnih.gov
The primary research imperative is, therefore, to conduct isomer-specific investigations. This involves the chemical synthesis of pure this compound to serve as an analytical standard. nih.gov Subsequent studies should then focus on determining its unique physical-chemical properties and biological activities. Accurately analyzing complex samples for this and other specific isomers remains a significant challenge, highlighting the need for continued development in analytical methodologies. nih.gov Filling these knowledge gaps is crucial for a comprehensive understanding of the environmental and biological impact of nonylphenols. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| CAS Number | 142731-55-3 |
| Monoisotopic Mass | 220.182715385 Da |
Data sourced from PubChem. nih.gov
Table 3: Analytical Methods for Alkylphenol Analysis | Technique | Application | Reference | | --- | --- | --- | | Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of alkylphenols, often after a derivatization step to increase volatility. researchgate.netchromatographyonline.com | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Allows for the simultaneous extraction and determination of various alkylphenols and their ethoxylates in samples. sgsaxys.comdphen1.com | | Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToFMS) | An advanced method providing enhanced resolution needed for the isomer-specific analysis of complex nonylphenol mixtures. researchgate.nettandfonline.com | | Solid Phase Extraction (SPE) | A common sample preparation and preconcentration technique used before chromatographic analysis. sigmaaldrich.comdphen1.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-(1,1,3,3-Tetramethylbutyl)phenol |
| 4-(3,6-Dimethyl-3-heptyl)phenol |
| This compound |
| 4-n-Octylphenol |
| 4-Nonylphenol |
| Nonylphenol (NP) |
| Octylphenol (OP) |
Synthetic Methodologies for this compound: A Detailed Examination
The synthesis of specifically substituted alkylphenols, such as this compound, is a topic of significant interest due to the varied applications of this class of compounds. The precise positioning of the branched alkyl group on the phenol ring dictates the molecule's properties and potential utility. This article explores the synthetic strategies for obtaining this compound, focusing on regioselective methods, precursor design, reaction optimization, and the synthesis of its functionalized derivatives.
Structure
3D Structure
Properties
CAS No. |
142731-55-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-(3,6-dimethylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3 |
InChI Key |
WYTKJJZKSBVWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 3,6 Dimethylheptan 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped out.
Due to the absence of published experimental spectra for 4-(3,6-dimethylheptan-2-yl)phenol, the following sections are based on predicted NMR data. These predictions are generated using advanced computational algorithms that provide a reliable estimation of the expected spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique hydrogen atom in a molecule. In the predicted ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the aliphatic protons of the complex dimethylheptan side chain. The phenolic hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The numerous methyl and methylene (B1212753) groups in the alkyl chain will result in a complex, overlapping multiplet region.
Predicted ¹H NMR Data
| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |
| OH | 4.88 | s | - |
| Ar-H (ortho to OH) | 6.75 | d | 8.5 |
| Ar-H (meta to OH) | 7.05 | d | 8.5 |
| CH (benzylic) | 2.75 | m | - |
| CH (at C3) | 1.65 | m | - |
| CH₂ (at C4) | 1.20 | m | - |
| CH₂ (at C5) | 1.10 | m | - |
| CH (at C6) | 1.50 | m | - |
| CH₃ (benzylic) | 1.22 | d | 7.0 |
| CH₃ (at C3) | 0.95 | d | 6.5 |
| CH₃ (at C6, two) | 0.85 | d | 6.6 |
Note: This data is predicted and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and APT Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom, offering a clear count of the carbon environments within the molecule. Combined with Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined. For this compound, the predicted ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the side chain. The carbon bearing the hydroxyl group is expected to be the most downfield of the aromatic signals, while the quaternary carbon to which the alkyl chain is attached will also be clearly identifiable.
Predicted ¹³C NMR Data
| Atom Number | Predicted Chemical Shift (ppm) | Carbon Type |
| C (Ar, attached to OH) | 153.5 | C |
| C (Ar, attached to alkyl) | 142.0 | C |
| C (Ar, ortho to OH) | 115.0 | CH |
| C (Ar, meta to OH) | 129.5 | CH |
| C (benzylic) | 45.0 | CH |
| C3 | 35.0 | CH |
| C4 | 39.0 | CH₂ |
| C5 | 28.0 | CH₂ |
| C6 | 47.0 | CH |
| C (benzylic methyl) | 21.0 | CH₃ |
| C (C3 methyl) | 19.5 | CH₃ |
| C (C6 methyls, two) | 22.5 | CH₃ |
Note: This data is predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nmrium.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the entire aliphatic side chain, from the benzylic proton through the heptyl backbone. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). HMBC is key for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic methyl protons to the benzylic carbon and the adjacent aromatic carbons, definitively linking the alkyl chain to the phenol (B47542) ring.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile compounds like alkylphenols. nmrium.orgnmrdb.org In a typical GC-MS analysis of this compound, the compound would first be separated from a mixture on a GC column. The retention time would be characteristic of the compound under the specific chromatographic conditions.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (220.35 g/mol ). nmrdb.org The spectrum would also display a series of fragment ions, which are formed by the breakdown of the molecular ion. For alkylphenols, a characteristic fragmentation is the benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the alkyl side chain. This would likely result in a prominent ion corresponding to the loss of a C₈H₁₇ radical or the formation of a stable benzylic cation.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information and enhances selectivity, which is particularly useful for analyzing complex mixtures. nmrdb.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to further fragmentation by collision-induced dissociation (CID). The resulting product ions are then analyzed.
This technique allows for the detailed investigation of the fragmentation pathways of the molecule. For hindered phenols, fragmentation often involves the loss of alkyl groups. nmrdb.org For this compound, MS/MS could be used to systematically map the fragmentation of the dimethylheptan side chain, providing definitive evidence for its structure and branching pattern. The selectivity of MS/MS, particularly in selected reaction monitoring (SRM) mode, allows for the highly sensitive and specific quantification of the target compound even in complex matrices.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high precision, typically to four or five decimal places. This accuracy allows for the determination of a molecule's elemental formula from its exact mass.
For this compound, the molecular formula is C15H24O. The theoretical exact mass for this compound is 220.182715385 Da. nih.gov When a sample is analyzed using HRMS, an observed mass that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the presence of a compound with the elemental formula C15H24O, effectively distinguishing it from other compounds with the same nominal mass but different elemental compositions. This level of precision is critical in complex sample matrices where multiple components may be present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting absorption spectrum provides a unique "fingerprint" of the molecule's functional groups.
For this compound, the IR spectrum is characterized by specific absorption bands that confirm its phenolic structure. The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic ring gives rise to several characteristic peaks, including C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the dimethylheptan side chain is observed in the 2850-2960 cm⁻¹ range. The agreement of observed spectra with these expected frequencies was used to confirm the structure of the related isomer, 4-(3',6'-dimethyl-3'-heptyl)phenol. researchgate.net
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretch | 3010 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1180 - 1260 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a detailed model of the crystal lattice and the exact atomic coordinates of the molecule.
For this compound, XRD analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. However, this technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality, which can be a significant challenge, particularly for oils or compounds that exist as complex isomeric mixtures. Currently, there is no publicly available X-ray diffraction data for this compound in the searched scientific literature.
Chromatographic Methodologies for Isomer Separation and Purity Assessment
Technical nonylphenol is a complex mixture of numerous isomers, and the separation and quantification of individual isomers like this compound are essential for accurate environmental and toxicological assessment. Chromatographic techniques are the primary tools used to achieve this separation.
Gas Chromatography (GC) is a highly effective technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on differences in the compounds' boiling points and their relative affinities for the stationary phase.
GC is widely used for the analysis of nonylphenol isomers. glsciences.com The various branched isomers, including this compound, exhibit slightly different volatilities and polarities, which allows for their separation on an appropriate GC column, such as an InertCap 5MS. glsciences.com When coupled with a mass spectrometer (GC-MS), this method not only separates the isomers but also provides mass spectra for their individual identification. researchgate.net The retention time of each isomer is a characteristic property under specific GC conditions and is used for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly well-suited for compounds that are non-volatile or thermally unstable. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.
HPLC has been successfully employed to fractionate the major isomers from technical nonylphenol mixtures. researchgate.net For phenolic isomers, reversed-phase HPLC is a common approach, where a polar mobile phase (e.g., water-acetonitrile or water-methanol) is used with a nonpolar stationary phase (e.g., C18). Furthermore, advanced ultra-high-performance liquid chromatography (UHPLC) systems, combined with specialized columns like pentafluorophenyl (PFP) phases, offer excellent selectivity and high resolution for separating structurally similar positional isomers of substituted phenols. thermofisher.com
The this compound molecule possesses multiple chiral centers at positions 2 and 3 of the heptyl chain. This results in the existence of multiple stereoisomers (enantiomers and diastereomers). As different stereoisomers can exhibit varying biological activities, their separation is of significant importance. researchgate.net
Enantioselective separation is achieved using specialized chiral chromatography techniques. This typically involves either chiral HPLC or chiral GC. In these methods, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times and enabling their separation. Common CSPs are based on derivatives of cellulose (B213188) or amylose. nih.gov An alternative approach involves the use of chiral selectors added to the mobile phase in HPLC or the buffer in capillary electrophoresis (CE). nih.gov The separation of these chiral isomers is crucial for a complete characterization of the compound and for understanding its specific biological and environmental impact.
Theoretical and Computational Chemistry Studies of 4 3,6 Dimethylheptan 2 Yl Phenol
Biological Activity and Mechanistic Insights of 4 3,6 Dimethylheptan 2 Yl Phenol and Its Isomers
Investigation of Receptor Binding Mechanisms
The biological effects of 4-(3,6-dimethylheptan-2-yl)phenol and its isomers are initiated by their binding to specific cellular receptors. The nature of this interaction, whether it activates or inhibits the receptor's function, determines the ultimate physiological response.
Estrogen Receptor Agonism/Antagonism Mechanisms
Alkylphenols, including isomers of this compound, are known to interact with estrogen receptors (ER), primarily ERα and ERβ. nih.gov These receptors are ligand-inducible nuclear transcription factors that mediate the physiological effects of estrogens. nih.govresearchgate.net The binding of a ligand to the receptor's ligand-binding domain (LBD) triggers a cascade of molecular events that regulate the transcription of target genes. nih.govnih.gov
The mechanism of action depends on the specific conformation the LBD adopts upon ligand binding. nih.gov When an agonist, such as the natural estrogen 17β-estradiol, binds, it induces a specific conformational change in the LBD that facilitates the recruitment of coactivator proteins and initiates gene transcription. researchgate.net In contrast, when an antagonist binds to the same site, it induces a different conformation that prevents the proper positioning of key structural elements, like helix H12 of the LBD, thereby blocking the binding of coactivators and inhibiting the receptor's transcriptional activity. nih.govresearchgate.net
Alkylphenols can mimic endogenous estrogens and bind to ERα, thereby functioning as estrogen receptor agonists. nih.gov This binding can lead to the activation of ERα-dependent gene transcription. nih.gov However, the binding affinity of many alkylphenols to the estrogen receptor is typically several orders of magnitude lower than that of 17β-estradiol. nih.gov The estrogenic properties of a chemical are not strictly dependent on a steroidal structure; a key feature is the presence of a phenolic hydroxyl group, which is crucial for binding to the estrogen receptor. nih.govnih.gov
G Protein-Coupled Estrogen Receptor (GPER) Interactions
Beyond the classical nuclear estrogen receptors, alkylphenols can also interact with the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. nih.govnih.gov GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling, with responses occurring within seconds to minutes. dntb.gov.ua Unlike the nuclear ERs that directly modulate gene transcription, GPER activation triggers intracellular signaling cascades. nih.gov
GPER is predominantly located in intracellular membranes, such as the endoplasmic reticulum, although its presence on the cell surface is also modulated. nih.gov The binding of ligands, including estrogens and xenoestrogens like certain alkylphenols, to GPER can lead to the rapid activation of downstream cellular signaling pathways. nih.govnih.gov This non-genomic pathway represents an alternative mechanism through which these compounds can exert estrogenic effects, independent of direct gene regulation via nuclear estrogen receptors. nih.gov GPER is implicated in a variety of physiological and pathological processes, and its interaction with environmental estrogens is an area of active investigation. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to understand and predict the biological activity of chemicals based on their molecular structure. These models are particularly valuable for assessing the potential estrogenicity of a large number of compounds, including the various isomers of this compound.
Development of QSAR Models for Estrogenic Potency of Isomers
QSAR models are developed by establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activity, such as estrogenic potency. For alkylphenols, the estrogenic activity is highly dependent on the structure of the alkyl chain attached to the phenol (B47542) ring. ijpsonline.com
Key structural features that influence estrogenic potency include the length and branching of the alkyl chain at the para position. nih.govijpsonline.com Generally, an increase in the alkyl chain length can lead to an increase in estrogenic activity. ijpsonline.com Similarly, branched side chains can also enhance binding affinity to the estrogen receptor. ijpsonline.com
These models are trained and validated using large datasets from high-throughput screening assays, such as the ToxCast/Tox21 program, which provides data on estrogen receptor binding and agonist activity for thousands of chemicals. nih.gov While global QSAR models can screen large chemical libraries, local models focused on specific chemical classes like phenols often yield higher accuracy in predicting their specific activity and relative potency. nih.gov
Table 1: ToxCast Estrogen Receptor (ER) Agonist Activity for Selected Alkylphenols This table presents data for analogues of this compound, illustrating the application of high-throughput screening data in QSAR studies. The AUC (Area Under the Curve) score represents the activity relative to 17β-estradiol, with a score ≥0.1 considered active.
| Compound Name | CAS RN | ToxCast ER Agonist AUC Score | Activity Outcome |
| 4-tert-Butylphenol | 98-54-4 | 0.161 | Active |
| 4-tert-Pentylphenol | 80-46-6 | 0.111 | Active |
| 4-tert-Octylphenol | 140-66-9 | 0.282 | Active |
| 4-sec-Butylphenol | 99-71-8 | 0.163 | Active |
Source: Adapted from Browne et al., 2015, as cited in EFSA Journal, 2019. nih.gov
Three-Dimensional QSAR (3D-QSAR) Approaches
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more sophisticated approach by considering the 3D structure of molecules. researchgate.netnih.gov This technique analyzes the steric (shape) and electrostatic (charge distribution) fields surrounding a molecule and correlates them with its biological activity. nih.govacs.org
In the context of estrogenic compounds, 3D-QSAR models are built by aligning the structures of a series of active compounds, such as various alkylphenols, and comparing their molecular fields to a template molecule like estradiol. nih.gov The analysis generates 3D contour maps that visualize which regions of space are favorable or unfavorable for steric bulk and electrostatic charge to enhance binding affinity to the estrogen receptor. nih.gov
Molecular Mechanism of Endocrine Disruption by Alkylphenols
Alkylphenols are classified as endocrine-disrupting chemicals (EDCs), which are exogenous substances that interfere with the normal function of the endocrine system. nih.govresearchgate.net The primary molecular mechanism of endocrine disruption by alkylphenols is their ability to mimic the action of natural hormones, particularly estrogen. nih.govnih.gov
This mimetic action stems from their structural similarity to endogenous hormones, which allows them to bind to hormone receptors. nih.gov The common feature of many EDCs is the presence of at least one aromatic ring in their structure. nih.gov For alkylphenols, the phenolic group is a key structural feature that enables binding to the estrogen receptor. nih.gov
The interference with the endocrine system can occur through several pathways:
Genomic Pathway : Alkylphenols bind to nuclear estrogen receptors (ERα/ERβ), causing the receptor-ligand complex to interact with estrogen response elements (EREs) on DNA. nih.gov This alters the transcription of target genes, leading to an inappropriate estrogenic response. nih.gov
Non-Genomic Pathway : These compounds can also act through membrane receptors like GPER, triggering rapid intracellular signaling cascades that are independent of direct gene transcription. nih.gov
Interference with Hormone Homeostasis : EDCs can disrupt the synthesis, release, transport, metabolism, and elimination of natural hormones in the body. nih.gov
Furthermore, exposure to some alkylphenols has been linked to the induction of cellular stress responses, such as endoplasmic reticulum (ER) stress, which represents another potential mechanism of their adverse effects. mdpi.com
Studies on Biochemical Pathways Influenced by this compound
While direct research on the specific biochemical pathways influenced by this compound is limited, extensive studies on the broader class of nonylphenol isomers provide significant insights. The primary mechanism of action identified for nonylphenols is their ability to act as endocrine disruptors. wikipedia.orgnih.gov
Nonylphenols are known xenoestrogens, meaning they can mimic the effects of the natural hormone 17β-estradiol. wikipedia.org This mimicry allows them to bind to estrogen receptors, specifically ERα and ERβ, and competitively inhibit the binding of endogenous estrogens. wikipedia.org This interaction can trigger a cascade of events typically regulated by estrogen, leading to disruptions in the endocrine system. In aquatic organisms, for instance, exposure to nonylphenol has been shown to induce the production of vitellogenin, a female-specific egg yolk protein, in male fish, indicating a clear estrogenic effect. wikipedia.org
Furthermore, exposure to nonylphenols has been associated with the proliferation of hormone-dependent breast cancer cells through agonistic activity on ERα. wikipedia.org The estrogenic activity of nonylphenol isomers is highly dependent on the structure of their branched alkyl chain. nih.gov More complex and branched isomers may exhibit different potencies in their interaction with estrogen receptors. nih.govnih.gov Therefore, it is plausible that this compound, as a branched nonylphenol isomer, influences estrogen-mediated signaling pathways. However, without direct experimental evidence, the precise impact on these pathways remains an area for further investigation.
Enzyme Inhibition Mechanisms
The potential for phenolic compounds to inhibit enzyme activity is a well-established area of study. The general mechanism involves the covalent attachment of the phenolic compound to the enzyme. tandfonline.com This binding typically occurs with reactive nucleophilic sites on the enzyme, such as the free amino and thiol groups of amino acid residues like lysine (B10760008) and cysteine, as well as tryptophan residues. tandfonline.com The formation of these covalent bonds can lead to a conformational change in the enzyme, altering its active site and consequently reducing or eliminating its catalytic activity. tandfonline.com
Biotransformation Pathways in Biological Systems (non-human, non-clinical focus)
The biotransformation of nonylphenol isomers is a critical aspect of their toxicological assessment. Studies in non-human biological systems, such as rat liver microsomes, have provided valuable information on the metabolic fate of these compounds.
Metabolic Fate and Metabolite Identification
Research on a structurally similar isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol (P363-NP), using rat and human liver microsomes, has offered significant insights into the metabolic pathways of branched nonylphenols. The primary metabolic transformation involves hydroxylation.
One of the main identified metabolites is a hydroxylated version of the parent compound, where a hydroxyl group is added to the branched alkyl side chain. Additionally, an oxidative metabolite of this hydroxylated compound has been tentatively identified. The table below summarizes the identified metabolites of P363-NP in these experimental systems.
| Parent Compound | Metabolite | Tentative Identification |
| 4-(3',6'-dimethyl-3'-heptyl) phenol (P363-NP) | Hydroxylated P363-NP | Alcohol functional group on the branched alkyl chain |
| 4-(3',6'-dimethyl-3'-heptyl) phenol (P363-NP) | Oxidative metabolite of hydroxylated P363-NP | Catechol with a hydroxylated alkyl side chain |
Data derived from studies on rat and human liver microsomes.
These findings suggest that the metabolic fate of this compound in similar biological systems would likely involve oxidative transformations of the alkyl side chain.
Catechol Metabolite Formation
A key biotransformation pathway for phenolic compounds is the formation of catechol metabolites. In the case of the nonylphenol isomer P363-NP, the formation of 4-(3',6'-dimethyl-3'-heptyl) catechol (P363-NC) has been unambiguously identified as a major metabolite, particularly in incubations with human liver microsomes. This transformation involves the addition of a second hydroxyl group to the phenol ring, adjacent to the existing one.
The formation of catechols is significant as they can be more reactive than the parent phenol and may undergo further metabolic reactions or exert their own biological effects. The identification of P363-NC as a primary metabolite underscores the importance of this pathway in the biotransformation of branched nonylphenol isomers.
| Parent Compound | Key Metabolite | Metabolic Pathway | Biological System |
| 4-(3',6'-dimethyl-3'-heptyl) phenol (P363-NP) | 4-(3',6'-dimethyl-3'-heptyl) catechol (P363-NC) | Aromatic hydroxylation | Human liver microsomes |
This table highlights the principal catechol metabolite identified from the biotransformation of a close isomer of this compound.
Environmental Occurrence and Degradation Pathways of 4 3,6 Dimethylheptan 2 Yl Phenol
Occurrence in Environmental Compartments
The presence of 4-(3,6-dimethylheptan-2-yl)phenol and its isomers in the environment is primarily linked to the production and use of nonylphenol ethoxylates, which are widely used as surfactants in various industrial and commercial products. These compounds can enter the environment through wastewater discharges.
Detection in Aquatic Ecosystems (e.g., river water, wastewater)
While specific monitoring data for this compound is limited, studies on closely related nonylphenol (NP) isomers in aquatic environments provide valuable insights. For instance, research on the Jialu River in China, which receives significant wastewater effluent, reported nonylphenol concentrations in surface water ranging from 75.2 to 1520 ng/L. nih.gov The study highlighted that dilution and biodegradation are key processes influencing the concentrations of these compounds in river systems. nih.gov
A study focused on developing analytical methods for nonylphenols utilized a structurally similar isomer, 4-(2,6-dimethylhept-3-yl)phenol, as an internal standard. This research successfully detected the standard in spiked samples of distilled water, river water, and wastewater, demonstrating the applicability of these methods to complex environmental matrices. nih.gov The recovery of these compounds is often dependent on the sample matrix, with wastewater presenting significant challenges due to its complex composition. nih.gov
The table below summarizes the findings of nonylphenol concentrations in a river system, which can be considered indicative of the potential presence of isomers like this compound.
| Environmental Compartment | Concentration Range (ng/L) | Location |
| Surface Water | 75.2 - 1520 | Jialu River, China |
Data for general nonylphenol, serving as a proxy for this compound.
Presence in Sediments and Sludge
Isomer-Specific Environmental Analysis Methods
The analysis of this compound and its numerous isomers in environmental samples is a significant analytical challenge. The structural similarity of these isomers makes their separation and individual quantification difficult.
Advanced analytical techniques are required to achieve isomer-specific determination. A common approach involves solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by derivatization to increase their volatility. The derivatized compounds are then analyzed by gas chromatography coupled with mass spectrometry (GC-MS). nih.gov For instance, a method using acetylation for derivatization followed by GC-MS in selected ion monitoring (SIM) mode has been successfully applied for the analysis of a related isomer in river water and wastewater. nih.gov
For highly complex mixtures of isomers, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) offers superior resolving power. researchgate.net This technique allows for the separation of a multitude of alkylphenol isomers, which would otherwise co-elute in a standard one-dimensional GC analysis. researchgate.net The table below outlines a typical analytical workflow for isomer-specific analysis.
| Analytical Step | Method | Purpose |
| Extraction | Solid-Phase Extraction (SPE) | Concentrate the compound from water samples. |
| Derivatization | Acetylation | Increase volatility for gas chromatography. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separate and identify the specific isomer. |
| High-Resolution Analysis | Comprehensive 2D GC (GCxGC-ToFMS) | Separate complex mixtures of isomers. |
Degradation Mechanisms in Various Media
The environmental persistence of this compound is determined by its susceptibility to degradation processes, primarily biodegradation. The branched nature of its alkyl chain plays a crucial role in the rate and pathway of its breakdown.
Biodegradation Pathways in Soil and Water
The biodegradation of long-chain alkylphenols is a key removal mechanism in both soil and aquatic environments. While specific pathways for this compound have not been elucidated, research on similar nonylphenol isomers suggests two primary initial lines of attack by microorganisms: oxidation of the aromatic ring or oxidation of the alkyl side chain. nih.gov
One proposed mechanism for the degradation of branched alkylphenols is an ipso-hydroxylation, where the alkyl group is displaced from the aromatic ring. mdpi.com Studies on the degradation of a specific nonylphenol isomer, 4(3',5'-dimethyl-3'-heptyl)-phenol, by the bacterium Sphingomonas TTNP3, demonstrated mineralization of the aromatic ring to carbon dioxide. nih.gov Another study, using liver microsomes as a model for metabolic processes, identified 4-(3',6'-dimethyl-3'-heptyl) catechol as the main metabolite of 4-(3',6'-dimethyl-3'-heptyl) phenol (B47542), indicating that hydroxylation of the aromatic ring is a key initial step. nih.gov This suggests that a similar catechol intermediate could be formed during the microbial degradation of this compound.
Role of Microbial Communities (Bacteria, Fungi) in Degradation
A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade long-chain alkylphenols.
Bacteria: Several bacterial genera have been identified as capable of degrading nonylphenol and its isomers. Sphingomonas species, in particular, have been frequently implicated in the breakdown of these compounds. nih.govnih.gov These bacteria can utilize nonylphenol as a source of carbon and energy, leading to its complete mineralization. nih.gov
Fungi: Fungi, including various species of Ascomycota, have also demonstrated the ability to degrade long-chain alkylphenols. nih.gov Fungal degradation can proceed through different pathways than those observed in bacteria, often involving both intracellular and extracellular oxidative enzymes. nih.gov Some fungi can degrade these compounds even in the absence of other carbon sources. nih.gov The combination of bacterial and fungal communities may offer a more robust and complete degradation of these persistent pollutants in the environment. nih.gov
The following table lists microbial genera known to be involved in the degradation of long-chain alkylphenols, which are likely candidates for the degradation of this compound.
| Microbial Group | Genera |
| Bacteria | Sphingomonas |
| Fungi | Ascomycota (various genera) |
Chemical Oxidation and Photodegradation Studies
The environmental degradation of this compound can occur through abiotic processes such as chemical oxidation and photodegradation. While specific studies on this particular isomer are limited, research on the broader class of nonylphenols and other alkylphenols provides insights into its likely transformation pathways.
Chemical Oxidation:
Chemical oxidation in the environment is often mediated by naturally occurring reactive species like hydroxyl radicals (•OH) and metal oxides. Manganese dioxide (MnO2), a common component of soils and sediments, has been shown to oxidize various nonylphenol isomers. nih.gov The oxidation process typically involves the formation of a phenoxy radical, which can then undergo further reactions such as dimerization, trimerization, or the formation of hydroxylated products and hydroquinones. nih.gov For instance, studies on technical nonylphenol (a mixture of isomers) have demonstrated its transformation by MnO2, with about 76% removal observed in 90 minutes under specific laboratory conditions. nih.govescholarship.org The rate of oxidation can be influenced by the structure of the alkyl chain; for example, 4-n-nonylphenol (a linear isomer) showed faster degradation than the branched technical nonylphenol. nih.gov Given the branched structure of this compound, its oxidation rate is expected to be comparable to or slower than that of linear isomers.
Advanced Oxidation Processes (AOPs), such as those involving the Fenton reaction (Fe²⁺/H₂O₂) or photocatalysis, are also effective in degrading nonylphenol ethoxylates and their degradation products. researchgate.net These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring and the alkyl chain, leading to mineralization.
Photodegradation:
Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. While direct photolysis of nonylphenols in water is generally slow, indirect photolysis, initiated by photosensitizers like dissolved organic matter, can be more significant. In the atmosphere, alkylphenols are susceptible to degradation by hydroxyl radicals, with estimated half-lives of a few hours. service.gov.uk
Studies on other phenolic compounds, such as tetrabromobisphenol A (TBBPA), have shown that photodegradation can proceed through reductive pathways, especially in the presence of photocatalysts like magnetite (Fe3O4). mdpi.com This suggests that under certain environmental conditions, reductive degradation could also play a role in the transformation of this compound. The specific products of photodegradation would depend on the reaction conditions, including the presence of oxygen, photosensitizers, and catalysts.
Formation of this compound as a Degradation Product of Alkylphenol Ethoxylates
This compound is not typically manufactured directly but arises as a degradation product of nonylphenol ethoxylates (NPEs). NPEs are a major class of non-ionic surfactants used in a wide array of industrial and consumer products, including detergents, emulsifiers, and paints. nih.govwikipedia.org
The production of commercial NPEs involves the reaction of phenol with a complex mixture of branched nonenes, resulting in a product that contains a wide variety of nonylphenol isomers, each with a different branching structure in the nine-carbon alkyl chain. wikipedia.org Consequently, the nonylphenol ethoxylates that enter the environment are also a complex mixture of isomers.
In wastewater treatment plants and the natural environment, NPEs undergo biodegradation. nih.gov This process typically begins with the stepwise shortening of the hydrophilic ethoxylate chain by microorganisms. acs.orgaloki.hu This initial degradation leads to the formation of short-chain nonylphenol ethoxylates (e.g., NP1EO, NP2EO) and, ultimately, to the corresponding nonylphenol, which is more persistent and toxic than the parent NPE. nih.govnih.govservice.gov.uk Therefore, the specific isomer this compound is formed from the degradation of nonylphenol ethoxylates that contain this particular branched nonyl group. The widespread use of technical NPEs ensures the continuous introduction of a mixture of nonylphenol isomers, including this compound, into the environment. nih.gov
Influence of Molecular Structure on Environmental Persistence and Fate
The molecular structure of an organic compound is a critical determinant of its environmental behavior, including its persistence, bioavailability, and toxicity. For nonylphenol isomers, the structure of the branched alkyl chain significantly influences their environmental fate.
Biodegradability and Persistence:
Research has consistently shown that the biodegradability of nonylphenol isomers is highly dependent on the structure of the nonyl group. acs.orgnih.govmdpi.com Specifically, the degree and position of branching in the alkyl chain affect the susceptibility of the molecule to microbial attack.
Degree of Branching: More highly branched isomers tend to be more resistant to biodegradation. nih.govasm.org The presence of quaternary carbon atoms (a carbon atom bonded to four other carbon atoms) in the alkyl chain, in particular, hinders microbial degradation. asm.org
Side Chain Length and Substituent Bulkiness: Isomers with shorter side chains and bulkier substituents at the alpha-position (the carbon atom attached to the phenol ring) have been found to be more recalcitrant to degradation. acs.orgacs.org
Half-life: Studies have shown a wide range of half-lives for different nonylphenol isomers under oxic conditions, from as short as 0.9 days to over 13 days in river sediments. acs.orgacs.org Under anoxic (oxygen-deficient) conditions, the persistence of nonylphenol isomers increases significantly, with half-lives potentially exceeding 200 days. acs.org
The specific structure of This compound , with its multiple methyl branches, suggests that it is likely to be more persistent in the environment compared to linear or less-branched nonylphenol isomers. A study investigating the relationship between molecular descriptors and biodegradability found a strong correlation between the degree of branching and the half-lives of nonylphenol isomers. acs.orgacs.org
Environmental Partitioning:
The physicochemical properties of this compound, influenced by its molecular structure, also dictate its partitioning in the environment. Like other nonylphenols, it is a lipophilic (fat-loving) compound with low water solubility. This property, often quantified by a high octanol-water partition coefficient (Kow), means that it has a strong tendency to adsorb to organic matter in soil, sediment, and sludge. nih.gov This partitioning behavior leads to its accumulation in these environmental compartments, where it can persist for long periods. nih.govvims.edu
The following table summarizes the influence of structural features on the environmental fate of nonylphenol isomers:
| Structural Feature | Influence on Environmental Fate |
| High Degree of Branching | Decreases biodegradability, increases persistence. |
| Quaternary Carbon Atoms | Significantly hinders microbial degradation. |
| Short Alkyl Side Chains | Can lead to greater recalcitrance. |
| Bulky α-Substituents | Reduces susceptibility to degradation. |
| Lipophilicity (High Kow) | Promotes partitioning to sediment and sludge, leading to accumulation. |
Applications and Materials Science Research Involving 4 3,6 Dimethylheptan 2 Yl Phenol Excluding Industrial/commercial Use
Research on 4-(3,6-Dimethylheptan-2-YL)phenol as an Analytical Standard
In the field of analytical chemistry, particularly in environmental and food analysis, the use of well-characterized single-isomer standards is crucial for the accurate identification and quantification of complex mixtures. nih.govnih.govmdpi.com this compound, as a specific isomer of nonylphenol, serves as a critical analytical standard in research settings. Nonylphenol (NP) is recognized as an environmental pollutant and is typically found as a complex mixture of numerous structural isomers. nih.govnih.gov Because different nonylphenol isomers can exhibit varying levels of estrogenic activity and environmental behavior, the ability to separate and quantify individual isomers is of significant research interest. nih.govmdpi.com
The availability of pure this compound allows researchers to develop and validate sophisticated analytical methods, such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS). nih.gov These methods are essential for resolving the complex isomeric patterns of technical nonylphenol mixtures found in environmental samples. nih.gov By using a certified reference material or analytical standard of a specific isomer like this compound, scientists can confirm retention times and mass spectral data, leading to the unambiguous identification of this isomer in samples. chromatographyonline.com For instance, studies have utilized pure NP isomers as standards to identify and cross-reference isomers present in food samples like coffee. chromatographyonline.com
Isotopically labeled versions of related nonylphenol isomers, such as 4-(3,6-Dimethyl-3-heptyl)phenol-ring-13C6, are also synthesized and used as internal standards. mdpi.comelsevierpure.com These labeled standards are invaluable in quantitative analysis, as they can accurately account for sample loss during extraction and cleanup procedures, especially in complex matrices like wastewater or food. The use of such standards improves the reproducibility and accuracy of analytical measurements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| CAS Number | 142731-55-3 |
| InChIKey | WYTKJJZKSBVWAW-UHFFFAOYSA-N |
Data sourced from PubChem.
Derivatization for Specialized Research Tools
In analytical research, the chemical modification of a target analyte, known as derivatization, is a common strategy to enhance its detectability and improve its chromatographic properties. For phenolic compounds like this compound, derivatization can be employed to create specialized research tools for more sensitive and specific analysis.
One common derivatization technique is acylation, such as acetylation. In the analysis of nonylphenol isomers in water samples, acetylation is performed prior to enrichment by solid-phase extraction (SPE). This conversion of the polar phenolic hydroxyl group to a less polar ester group can improve the compound's behavior in gas chromatography, leading to better peak shape and resolution. Research has shown that in complex matrices like wastewater, the yield of such derivatization reactions can be influenced by the sample matrix, highlighting the need for careful optimization.
Other derivatization reagents have been explored for phenols to facilitate their detection. For example, evaporative derivatization using 2-sulfobenzoic anhydride (B1165640) has been studied for phenols to enable their analysis by MALDI-MS. Another approach involves extractive derivatization with pentafluoropyridine, which creates derivatives with intense, specific ion peaks in mass spectrometry, thereby increasing the sensitivity of the method. While these studies may not have used this compound specifically, the principles are directly applicable. By derivatizing this specific isomer, researchers can create a modified molecule that acts as a tool for tracing its path in environmental systems or for developing highly selective analytical methods that can distinguish it from other interfering substances.
Integration into Polymer Science Research (e.g., as a monomer component in academic synthesis)
The integration of this compound as a monomer component in academic polymer synthesis is not a widely documented area of research based on available scientific literature. While nonylphenols, in general, are associated with polymers, this is typically in the context of their use as additives or as breakdown products of other substances. For example, nonylphenol can be formed from the hydrolysis of tris(nonylphenyl)phosphite (TNPP), which is used as an antioxidant in various polymers. Additionally, nonylphenol ethoxylates, which degrade to nonylphenols, are used as emulsifiers in the production of some polymers.
Academic research in polymer synthesis involving phenols often focuses on compounds like 2,6-dimethylphenol, which is used to create poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an important engineering plastic. mdpi.com The synthesis of PPO involves the oxidative coupling polymerization of 2,6-dimethylphenol. However, similar academic studies detailing the use of the bulky, branched-chain this compound as a primary monomer to create novel polymers are not prominent in the reviewed literature. The specific structure of this compound, with its complex alkyl side chain, may present steric challenges for polymerization reactions that are common for simpler phenols.
Role as a Model Compound in Environmental Analytical Method Development
This compound plays a significant role as a model compound in the development and validation of analytical methods for environmental monitoring. nih.govnih.gov Technical nonylphenol, the form commonly found in the environment, is a complex mixture of over 100 isomers, making its complete characterization and quantification a major analytical challenge. nih.govmdpi.com The use of a single, well-defined isomer like this compound provides a simplified and controlled system for method development.
Researchers use such model compounds to optimize various stages of an analytical procedure, including extraction, clean-up, and instrumental analysis. For instance, a synthesized nonylphenol isomer, 4-(2,6-dimethylhept-3-yl)phenol, has been used as an internal standard to develop a method for determining technical nonylphenol in water samples. This involves spiking samples with the known model compound to assess the efficiency and recovery of the entire analytical process, from solid-phase extraction to GC-MS analysis.
The development of isomer-specific analytical methods is critical because the environmental fate and toxicological properties of nonylphenol isomers can differ significantly. nih.govmdpi.com By using this compound as a reference point, scientists can fine-tune chromatographic conditions to achieve separation of various branched isomers in environmental samples like river water and wastewater sludge. nih.govchromatographyonline.com This allows for a more accurate assessment of the distribution of specific isomers in the environment and helps in understanding their potential risks. nih.gov Ultimately, the use of individual isomers as model compounds is indispensable for creating robust and reliable analytical methods required for environmental monitoring and risk assessment. mdpi.com
Future Directions and Emerging Research Avenues for 4 3,6 Dimethylheptan 2 Yl Phenol
Development of Novel Stereoselective Synthetic Routes
Future research will likely focus on the development of novel stereoselective synthetic routes to produce specific stereoisomers of 4-(3,6-dimethylheptan-2-yl)phenol. Due to the presence of multiple chiral centers in its branched alkyl chain, a multitude of stereoisomers can exist, each potentially exhibiting distinct biological activities and environmental fates. Current synthetic methods for nonylphenols often result in complex isomeric mixtures, making it challenging to isolate and study individual isomers.
Promising strategies for achieving stereoselectivity include asymmetric catalysis, employing chiral catalysts to direct the formation of a specific stereoisomer. uwindsor.caddugu.ac.in For instance, rhodium-catalyzed asymmetric conjugate arylation using hydroxylated arylboronic acids has emerged as a reliable method for creating chiral molecules with a benzylic stereocenter. rsc.org Adapting such methods to control the stereochemistry at the benzylic carbon of the heptyl chain could be a key area of investigation. Furthermore, stereoselective alkylation of phenols using solid catalysts or chiral auxiliaries presents another viable avenue. acs.orgwhiterose.ac.uk The development of these methods would be instrumental in providing pure enantiomers and diastereomers, enabling a more precise evaluation of their toxicological and estrogenic profiles.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral inducer. | Catalyst design for specific substrate, optimization of reaction conditions. |
| Chiral Auxiliary-Mediated Synthesis | Well-established methods, predictable stereochemical outcomes. | Stoichiometric use of expensive chiral auxiliaries, additional synthetic steps for attachment and removal. |
| Enzymatic Resolution | High specificity, environmentally benign conditions. | Enzyme stability and availability, separation of resolved isomers. |
Advanced Spectroscopic Characterization of Isomeric Mixtures
The comprehensive characterization of complex isomeric mixtures of this compound and related nonylphenols is paramount for understanding their environmental distribution and biological effects. Future research will necessitate the application of advanced spectroscopic techniques to differentiate and quantify individual isomers within these mixtures.
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity and spatial relationships of atoms within each isomer, aiding in their structural elucidation. creative-biostructure.comwikipedia.orglibretexts.org Furthermore, the use of chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral stationary phases, will be crucial for the separation and quantification of individual enantiomers and diastereomers. sigmaaldrich.comgcms.czphenomenex.com These advanced analytical methods will enable a more accurate assessment of the isomeric composition of technical nonylphenol mixtures and their transformation products in the environment.
| Spectroscopic Technique | Information Provided | Application to Isomeric Mixtures |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations between nuclei. | Unambiguous assignment of proton and carbon signals for each isomer, aiding in structural identification. |
| Chiral HPLC/GC | Separation of enantiomers and diastereomers. | Quantification of the relative abundance of each stereoisomer in a mixture. sigmaaldrich.comgcms.czphenomenex.com |
| Mass Spectrometry with Advanced Fragmentation | Fragmentation patterns specific to isomeric structures. | Differentiation of isomers based on their mass spectral fingerprints. |
In-depth Computational Studies on Reactivity and Intermolecular Interactions
Computational chemistry offers a powerful tool to investigate the reactivity and intermolecular interactions of this compound isomers at the molecular level. Future research in this area will likely employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate the mechanisms of its formation and its interactions with biological macromolecules.
DFT studies can be utilized to model the reaction pathways of phenol (B47542) alkylation, providing insights into the regioselectivity and stereoselectivity of the synthesis. rsc.orgnih.govrsc.orgacs.org By calculating the activation energies for the formation of different isomers, it may be possible to predict and control the isomeric distribution in synthetic preparations. Furthermore, computational docking and molecular dynamics simulations can be used to model the binding of individual stereoisomers to nuclear receptors, such as the estrogen receptor. nih.govnih.govresearchgate.net These studies can help to explain the differences in endocrine-disrupting activity observed among nonylphenol isomers and guide the design of safer alternatives.
| Computational Method | Research Focus | Expected Insights |
| Density Functional Theory (DFT) | Reaction mechanisms of phenol alkylation. | Understanding the factors controlling isomer formation and reactivity. rsc.orgnih.govrsc.orgacs.org |
| Molecular Docking | Binding of isomers to biological receptors (e.g., estrogen receptor). | Predicting the binding affinity and mode of interaction for different stereoisomers. nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and stability of receptor-ligand complexes. | Elucidating the dynamic behavior of the isomers within the receptor binding pocket. |
Comprehensive Mechanistic Studies of Biological Interactions at the Molecular Level
A critical area for future research is the detailed investigation of the molecular mechanisms underlying the biological interactions of specific this compound isomers. While nonylphenols are known endocrine disruptors, the precise interactions of individual stereoisomers with biological targets remain largely unexplored.
Future studies should focus on elucidating the binding kinetics and thermodynamics of purified isomers with the estrogen receptor and other potential nuclear receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and energetic contributions. Moreover, cell-based assays using reporter genes will be essential to determine the agonistic or antagonistic activity of each isomer on receptor-mediated signaling pathways. Investigating the downstream effects on gene expression and protein synthesis will provide a more complete picture of their endocrine-disrupting potential. Such detailed mechanistic studies are crucial for accurate risk assessment and the development of regulations based on the activity of individual isomers rather than the technical mixture. frontiersin.org
Exploration of Advanced Remediation Technologies for Environmental Contamination
Given the widespread environmental contamination by nonylphenols, the development of effective and sustainable remediation technologies is a high priority. Future research should explore and optimize advanced oxidation processes (AOPs), bioremediation, and novel adsorbent materials for the removal of this compound and its isomers from water and soil.
AOPs, such as ozonation, Fenton-like reactions, and photocatalysis, have shown promise in degrading persistent organic pollutants. Research should focus on optimizing reaction conditions to achieve complete mineralization and avoid the formation of toxic byproducts. Bioremediation strategies utilizing microorganisms or enzymes with the ability to degrade branched alkylphenols are another promising avenue. Identifying and engineering microbes with enhanced degradation capabilities for these recalcitrant compounds will be a key research direction. Additionally, the development of highly selective and regenerable adsorbent materials, such as molecularly imprinted polymers or functionalized nanomaterials, could offer a cost-effective solution for the removal of these contaminants from wastewater streams.
Synthesis and Characterization of Novel Bioactive Analogs for Mechanistic Probing
The synthesis and characterization of novel bioactive analogs of this compound will be instrumental in probing the structure-activity relationships that govern its biological effects. By systematically modifying the structure of the parent compound, researchers can identify the key molecular features responsible for its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
